molecular formula C12H13ClFNO2 B5656770 4-(2-chloro-5-fluorobenzyl)-1,4-oxazepan-5-one

4-(2-chloro-5-fluorobenzyl)-1,4-oxazepan-5-one

Cat. No. B5656770
M. Wt: 257.69 g/mol
InChI Key: FMHMJOBUTHPKKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including reductive amination, cyclization, and nucleophilic substitution. For instance, the synthesis of potent nonpeptide CCR1 antagonists involves a module-assisted two-step one-pot procedure, highlighting the complexity and precision required in synthesizing such compounds (Mäding et al., 2006). Additionally, solid-phase synthesis techniques have been employed for the efficient assembly of heterocyclic scaffolds, demonstrating the versatility of synthetic approaches in this area of chemistry (Lemrová & Soural, 2012).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray diffraction and NMR spectroscopy to determine the arrangement of atoms within a compound. Studies on related heterocyclic compounds reveal the importance of isomorphism and isostructural variations, which can significantly impact the compound's chemical behavior and interaction with other molecules (Acosta et al., 2009).

properties

IUPAC Name

4-[(2-chloro-5-fluorophenyl)methyl]-1,4-oxazepan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO2/c13-11-2-1-10(14)7-9(11)8-15-4-6-17-5-3-12(15)16/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHMJOBUTHPKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN(C1=O)CC2=C(C=CC(=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-5-fluorobenzyl)-1,4-oxazepan-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.